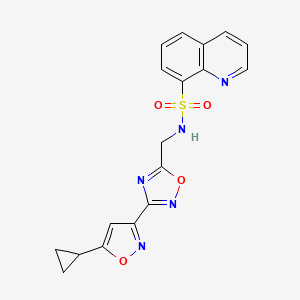
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of sulfonamide derivatives, including quinoline-sulfonamides, has been a focus due to their wide range of biological activities. For instance, a study by Hafez et al. (1994) explored the synthesis of 8-quinolinyloxy-5-sulfonamide derivatives, inspired by the known biological activities of 1,3,4-oxadiazoles and the quinoline moiety, which are recognized for their bactericidal, fungicidal, and bioregulatory properties (Hafez, A. A., Geies, A., Hozien, Z. A., & Khalil, Z. H., 1994). Furthermore, Ghorab et al. (2014) discussed novel thiophene derivatives with sulfonamide, isoxazole, quinoline, and other moieties, showcasing potential anticancer agents against human breast cancer cell lines, emphasizing the diverse pharmacological interest in sulfonamide derivatives (Ghorab, M., Bashandy, M. S., & Alsaid, M. S., 2014).
Enzymatic Activation and Metabolic Studies
The role of sulfonamide derivatives in enzymatic activation and metabolic processes has also been examined. For example, Davis et al. (1993) studied the phase II activation of N-hydroxylamines by cytosolic acetyltransferase, highlighting the metabolic activation pathways of certain heterocyclic amines and their implications for DNA adduct formation and carcinogenicity (Davis, C., Schut, H., & Snyderwine, E., 1993).
Antimicrobial and Anticancer Applications
Sulfonamide derivatives have shown significant promise as antimicrobial and anticancer agents. Refaat et al. (2004) synthesized novel quinoxalines with antimicrobial activity, demonstrating the therapeutic potential of these compounds (Refaat, H. M., Moneer, A. A., & Khalil, O. M., 2004). Poudapally et al. (2017) explored quinazoline-sulfonamides as anti-cancer agents, offering insights into the structural preferences and cytotoxic affinities of these compounds against various cancer cell lines (Poudapally, S., Battu, S., Velatooru, L., Bethu, M., Janapala, V. R., Sharma, S., Sen, S., Pottabathini, N., Iska, V. B. R., & Katangoor, V., 2017).
Theoretical and Computational Investigations
Computational studies have furthered the understanding of sulfonamide derivatives' mechanisms of action and potential therapeutic applications. Fahim et al. (2021) conducted a theoretical investigation of antimalarial sulfonamides as COVID-19 drugs, utilizing computational calculations and molecular docking studies, demonstrating the versatility of sulfonamide derivatives in drug design (Fahim, A. M., & Ismael, E. H. I., 2021).
Propiedades
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c24-28(25,15-5-1-3-12-4-2-8-19-17(12)15)20-10-16-21-18(23-27-16)13-9-14(26-22-13)11-6-7-11/h1-5,8-9,11,20H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHXUABGNLWOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


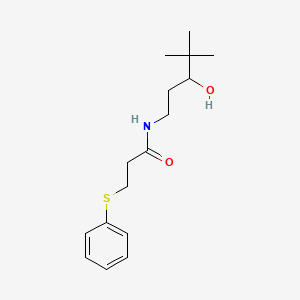
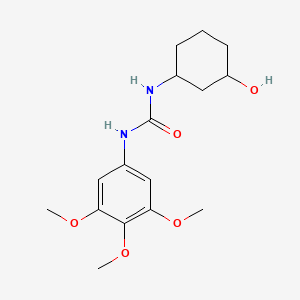

![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)
![4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2363203.png)
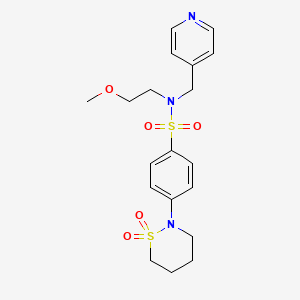

![N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363206.png)
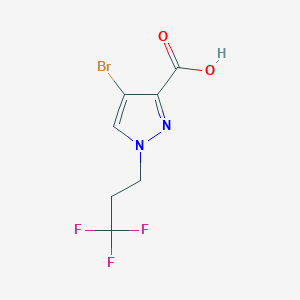
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)
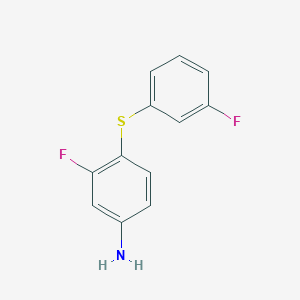
![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2363213.png)